An In-depth Technical Guide to Ethyl 4-chloro-3-trifluoromethylcarbanilate
An In-depth Technical Guide to Ethyl 4-chloro-3-trifluoromethylcarbanilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-3-trifluoromethylcarbanilate, a compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties that are highly valued in drug design. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its pivotal role in the synthesis of the multi-kinase inhibitor Sorafenib, and essential safety information.
Chemical and Physical Properties
Ethyl 4-chloro-3-trifluoromethylcarbanilate, also known as Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18585-06-3 | [1] |
| Molecular Formula | C₁₀H₉ClF₃NO₂ | [1] |
| Molecular Weight | 267.63 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Boiling Point | 252.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, Sealed in a dry place | [1][2] |
The presence of the highly electronegative trifluoromethyl group significantly influences the electronic nature of the aromatic ring, a key feature leveraged in its synthetic applications.[3][4]
Synthesis of Ethyl 4-chloro-3-trifluoromethylcarbanilate
The primary and most established method for the synthesis of Ethyl 4-chloro-3-trifluoromethylcarbanilate is the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the ethyl chloroformate.
A general representation of this synthesis is depicted in the following workflow:
Caption: Synthesis of Ethyl 4-chloro-3-trifluoromethylcarbanilate.
Detailed Experimental Protocol
The following protocol is a robust method for the synthesis of Ethyl 4-chloro-3-trifluoromethylcarbanilate, adapted from established procedures found in the chemical literature and patents.[5][6]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Ethyl chloroformate
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (or another suitable anhydrous solvent)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/n-hexane mixture) to yield Ethyl 4-chloro-3-trifluoromethylcarbanilate as a white to off-white solid.[5]
Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 4-chloro-3-trifluoromethylcarbanilate can be confirmed by various spectroscopic methods.
-
Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available on the NIST WebBook, which will show characteristic peaks for the N-H, C=O (carbamate), and C-F bonds.
Pivotal Role in the Synthesis of Sorafenib
Ethyl 4-chloro-3-trifluoromethylcarbanilate is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[7][8] The synthesis of Sorafenib involves the formation of a urea linkage between this intermediate and 4-(4-aminophenoxy)-N-methylpicolinamide.
The reaction can proceed via an isocyanate intermediate. The carbamate group of Ethyl 4-chloro-3-trifluoromethylcarbanilate can be converted to the corresponding isocyanate, which then reacts with the amino group of 4-(4-aminophenoxy)-N-methylpicolinamide to form the urea bond in Sorafenib.[7][9]
Caption: Role of Ethyl 4-chloro-3-trifluoromethylcarbanilate in Sorafenib Synthesis.
This step is critical in the overall synthesis of Sorafenib and highlights the importance of Ethyl 4-chloro-3-trifluoromethylcarbanilate as a valuable precursor in the pharmaceutical industry.
Biological Activity and Significance
While Ethyl 4-chloro-3-trifluoromethylcarbanilate is primarily recognized as a synthetic intermediate, the carbamate functional group is present in numerous biologically active molecules. Carbamates have been investigated for a wide range of therapeutic applications. Furthermore, the trifluoromethyl group is a well-established bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The strategic inclusion of this group is a common practice in modern drug discovery to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Safety and Handling
Ethyl 4-chloro-3-trifluoromethylcarbanilate should be handled with appropriate safety precautions in a laboratory setting. Based on the available safety data sheets for this and structurally related compounds, the following hazards should be noted:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
The toxicological properties of Ethyl 4-chloro-3-trifluoromethylcarbanilate have not been fully investigated.[10] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl 4-chloro-3-trifluoromethylcarbanilate is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the industrial production of the anticancer drug Sorafenib. Its synthesis is well-established, and its chemical properties are dictated by the interplay of the carbamate functionality and the electron-withdrawing substituents on the aromatic ring. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and professionals in the field of drug development and medicinal chemistry.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 4-chloro-3-trifluoromethylphenylcarbamate: Chemical Properties & Reactivity. Retrieved from [Link]
- Bankston, D., et al. (2009). Process for the preparation of sorafenib. WO2009054004A2.
- Jiangsu Jixian Green Chem Tech Resinst. (2014). Synthesis method for sorafenib. CN103724259A.
- Sicor Inc. (2009). Process for the preparation of sorafenib and salts thereof. WO2009111061A1.
- Zhejiang Huazhong Pharmaceutical Co., Ltd. (2015). Synthesis method for sorafenib intermediate. CN105085388A.
- Jiangsu Jixian Green Chem Tech Resinst. (2014). Synthesis method for sorafenib. CN103724259A.
-
PubChem. (n.d.). Ethyl (4-chloro-2-fluorophenyl)carbamate. Retrieved from [Link]
- Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. Retrieved from [Link]
- Jiangsu Institute of Pharmaceutical Industry. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A.
- BenchChem. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Acta Crystallographica Section E. (n.d.). Phenyl N-[4-chloro-3-(trifluoromethyl)
- EPFL. (n.d.).
-
NIST WebBook. (n.d.). Ethyl 4-chloro-3-trifluoromethylcarbanilate. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate.
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